N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline
Brand Name: Vulcanchem
CAS No.: 1040687-58-8
VCID: VC2904267
InChI: InChI=1S/C20H27NO/c1-15(2)11-12-22-20-8-6-5-7-18(20)14-21-19-13-16(3)9-10-17(19)4/h5-10,13,15,21H,11-12,14H2,1-4H3
SMILES: CC1=CC(=C(C=C1)C)NCC2=CC=CC=C2OCCC(C)C
Molecular Formula: C20H27NO
Molecular Weight: 297.4 g/mol

N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline

CAS No.: 1040687-58-8

Cat. No.: VC2904267

Molecular Formula: C20H27NO

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline - 1040687-58-8

Specification

CAS No. 1040687-58-8
Molecular Formula C20H27NO
Molecular Weight 297.4 g/mol
IUPAC Name 2,5-dimethyl-N-[[2-(3-methylbutoxy)phenyl]methyl]aniline
Standard InChI InChI=1S/C20H27NO/c1-15(2)11-12-22-20-8-6-5-7-18(20)14-21-19-13-16(3)9-10-17(19)4/h5-10,13,15,21H,11-12,14H2,1-4H3
Standard InChI Key AEQLACQFJUVJBC-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NCC2=CC=CC=C2OCCC(C)C
Canonical SMILES CC1=CC(=C(C=C1)C)NCC2=CC=CC=C2OCCC(C)C

Introduction

Chemical Structure and Properties

Molecular Structure

N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline features a complex molecular architecture that can be broken down into its core structural components. The compound consists of a benzyl group substituted with an isopentyloxy group at the ortho position, which is connected to a 2,5-dimethylaniline moiety through a nitrogen bridge. This arrangement creates a molecule with multiple functional groups that can participate in various chemical interactions.

The structural characteristics include:

Physical and Chemical Properties

N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline possesses distinctive physical and chemical properties that define its behavior in various environments and reactions. The table below summarizes its key properties:

PropertyValueSource
CAS Registry Number1040687-58-8
Molecular FormulaC₂₀H₂₇NO
Molecular Weight297.4 g/mol
IUPAC Name2,5-dimethyl-N-[[2-(3-methylbutoxy)phenyl]methyl]aniline
Physical StateNot specified in sources-
Standard InChIInChI=1S/C20H27NO/c1-15(2)11-12-22-20-8-6-5-7-18(20)14-21-19-13-16(3)9-10-17(19)4/h5-10,13,15,21H,11-12,14H2,1-4H3
Standard InChIKeyAEQLACQFJUVJBC-UHFFFAOYSA-N
SMILES NotationCC1=CC(=C(C=C1)C)NCC2=CC=CC=C2OCCC(C)C

The compound likely exhibits properties typical of substituted anilines, including:

  • Limited water solubility due to its predominantly hydrophobic structure

  • Good solubility in organic solvents such as alcohols, ethers, and chlorinated solvents

  • Basic properties associated with the secondary amine functional group

  • Reactivity patterns characteristic of both ethers and aromatic amines

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